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Compound of Interest

Compound Name: 2-Methyl-1-phenylbutan-2-ol

Cat. No.: B1584244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-
Methyl-1-phenylbutan-2-ol (CAS No. 772-46-3). The document outlines the expected data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), crucial techniques for the structural elucidation and verification of this tertiary alcohol.

Due to the limited availability of publicly accessible experimental spectra for this specific

compound, this guide combines theoretical knowledge, data from analogous structures, and

predicted spectral information to offer a comprehensive analytical overview.

Molecular Structure and Spectroscopic Overview
2-Methyl-1-phenylbutan-2-ol is a tertiary alcohol containing a phenyl group, a hydroxyl group,

and a chiral center. Its structure presents distinct features that are readily identifiable through

various spectroscopic methods. The following sections detail the expected outcomes from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Methyl-1-phenylbutan-
2-ol.
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Note: The following NMR data are predicted based on established chemical shift principles and

may vary slightly from experimental values.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Signal
Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

1 7.20-7.40 Multiplet 5H Phenyl-H

2 2.75 Singlet 2H -CH₂-Ph

3 1.60 Quartet 2H -CH₂-CH₃

4 1.25 Singlet 3H -C(OH)-CH₃

5 0.85 Triplet 3H -CH₂-CH₃

6 ~1.5 (broad) Singlet 1H -OH

¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of different carbon environments in the

molecule.
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Signal Chemical Shift (δ, ppm) Assignment

1 138.5 Phenyl C (quaternary)

2 130.0 Phenyl CH

3 128.5 Phenyl CH

4 126.5 Phenyl CH

5 75.0 -C(OH)-

6 45.0 -CH₂-Ph

7 35.0 -CH₂-CH₃

8 25.0 -C(OH)-CH₃

9 8.0 -CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-1-phenylbutan-2-ol is expected to show characteristic absorption bands

for the hydroxyl and aromatic groups.

Frequency Range

(cm⁻¹)
Intensity Vibration Assignment

3600-3200 Strong, Broad O-H Stretch Hydroxyl group

3100-3000 Medium C-H Stretch Aromatic C-H

2975-2850 Strong C-H Stretch Aliphatic C-H

1600, 1495, 1450 Medium to Weak C=C Stretch Aromatic ring

1260-1000 Medium to Strong C-O Stretch Tertiary alcohol

770-730 and 710-690 Strong C-H Bend
Monosubstituted

benzene
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methyl-1-phenylbutan-2-ol, electron ionization (EI) would likely lead to a

weak or absent molecular ion peak due to the instability of the tertiary alcohol.

m/z Relative Intensity Possible Fragment Interpretation

164 Low to Absent [C₁₁H₁₆O]⁺ Molecular Ion (M⁺)

149 Moderate [M - CH₃]⁺
Loss of a methyl

group

135 Moderate [M - C₂H₅]⁺ Loss of an ethyl group

91 High [C₇H₇]⁺
Tropylium ion

(benzylic cleavage)

73 High [C₄H₉O]⁺ α-cleavage fragment

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-Methyl-1-phenylbutan-2-ol in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 512-1024 (or more, depending on sample concentration).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat 2-Methyl-1-phenylbutan-2-ol directly onto the ATR crystal.

Ensure complete coverage of the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be collected prior to sample

analysis.
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Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample

in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure elution.

Mass Analysis:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the techniques and the structural information they provide.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-Methyl-1-phenylbutan-2-ol.
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Caption: Relationship between spectroscopic techniques and structural information.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methyl-1-
phenylbutan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584244#spectroscopic-characterization-of-2-methyl-
1-phenylbutan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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